![molecular formula C10H13NO B2915836 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine CAS No. 1135492-28-2](/img/structure/B2915836.png)
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine
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Overview
Description
“3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine” is a compound that belongs to the class of organic compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications. Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O . The average mass is 148.202 Da .Chemical Reactions Analysis
Benzofuran compounds have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been used as n-type dopants for C60 fullerene, which is an n-type semiconductor in organic and printed electronics .Scientific Research Applications
Hydrogen Bonding in Gas Phase Complexes
The study of hydrogen bonding in gas-phase complexes, such as the benzene–ammonia dimer, provides insight into the fundamental interactions between amines and aromatic systems. This research highlights the weak hydrogen-bond donor capability of ammonia, a simple amine, which could be relevant for understanding interactions involving 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine in similar contexts (Rodham et al., 1993).
Multicomponent Synthesis of Pyridine-Pyrimidines
The efficient synthesis of pyridine-pyrimidine derivatives using a multicomponent reaction showcases the versatility of amines in facilitating complex chemical reactions. This method, involving aryl aldehydes and aminouracil, could be applied or adapted for synthesizing derivatives of this compound, expanding its utility in chemical synthesis (Rahmani et al., 2018).
Synthesis of 1-Benzofuran Derivatives
Research into the synthesis of 1-Benzofuran compounds, including various substitutions, provides a foundation for understanding the chemical behavior and synthetic pathways of benzofuran derivatives like this compound. Such studies are crucial for developing new pharmaceuticals and materials based on benzofuran scaffolds (Dann et al., 1982).
Excited-State Intramolecular Proton Transfer (ESIPT)
The investigation of ESIPT in dimers based on 2-(2′-Hydroxybenzofuran)benzoxazole (HBBO) subunits reveals the photophysical properties influenced by the electronic substitution and the connecting bridge. This research could guide the design of fluorescent probes and materials using this compound, leveraging its benzofuran core for ESIPT-based applications (Heyer et al., 2017).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways . For instance, some benzofuran compounds have been found to exhibit anticancer activity against the human ovarian cancer cell line A2780 .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Benzofuran compounds are generally considered to be soluble in established processing solvents , which may influence their absorption and distribution.
Result of Action
Benzofuran compounds have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.
Action Environment
One study suggests that benzofuran compounds are generally considered to be air stable , which may influence their efficacy and stability in different environments.
Future Directions
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . They have been used in the fields of drug invention and development . Future research in this area could focus on the discovery of new drugs and the development of structure-activity relationships on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSNTBXQNBJMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1135492-28-2 |
Source
|
Record name | 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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